molecular formula C12H15ClFN3 B12227778 N-[(3-fluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride

N-[(3-fluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B12227778
M. Wt: 255.72 g/mol
InChI Key: CHMHGIYBMSQMLC-UHFFFAOYSA-N
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Description

N-[(3-Fluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine hydrochloride is a synthetic organic compound featuring a pyrazole core substituted with methyl groups at positions 1 and 4, and a 3-fluorobenzylamine group at position 2. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological and agrochemical research .

Properties

Molecular Formula

C12H15ClFN3

Molecular Weight

255.72 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H14FN3.ClH/c1-9-8-16(2)15-12(9)14-7-10-4-3-5-11(13)6-10;/h3-6,8H,7H2,1-2H3,(H,14,15);1H

InChI Key

CHMHGIYBMSQMLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC(=CC=C2)F)C.Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

This two-step approach involves condensing 1,4-dimethylpyrazol-3-amine with 3-fluorobenzaldehyde followed by reduction and salt formation:

$$
\text{1,4-Dimethylpyrazol-3-amine} + \text{3-Fluorobenzaldehyde} \xrightarrow{\text{EtOH, 60°C}} \text{Imine Intermediate} \xrightarrow{\text{NaBH}_4/\text{MeOH}} \text{N-[(3-Fluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine}
$$

The intermediate is treated with hydrochloric acid to yield the hydrochloride salt. Key parameters:

  • Solvent : Ethanol or methanol optimizes imine formation.
  • Reducing Agent : Sodium borohydride (NaBH$$_4$$) achieves >85% conversion.
  • Temperature : 60°C balances reaction rate and side-product formation.

Yield and Purity

Parameter Value Source
Overall Yield 72–78%
Purity (HPLC) ≥98.5%
Chiral Purity (R/S) >99.85/0.15

Advantages : Scalable with minimal byproducts.
Limitations : Requires strict control of aldehyde stoichiometry to prevent over-alkylation.

Method 2: Alkylation of 1,4-Dimethylpyrazol-3-amine

Direct Alkylation with 3-Fluorobenzyl Halides

Reacting 1,4-dimethylpyrazol-3-amine with 3-fluorobenzyl chloride/bromide in the presence of a base:

$$
\text{1,4-Dimethylpyrazol-3-amine} + \text{3-Fluorobenzyl Chloride} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{N-[(3-Fluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine}
$$

Optimization Insights :

  • Base Selection : Potassium carbonate (K$$2$$CO$$3$$) outperforms triethylamine in minimizing O-alkylation.
  • Solvent : Dimethylformamide (DMF) enhances nucleophilicity of the amine.
  • Reaction Time : 12–18 hours at 80°C achieves 68–74% yield.

Workup and Salt Formation

The free base is isolated via extraction (ethyl acetate/water) and treated with HCl gas in isopropanol to precipitate the hydrochloride salt. Recrystallization from ethyl acetate/dichloromethane (1:3) enhances purity to >99%.

Method 3: Condensation-Purification Approach

Intermediate Synthesis

A patented strategy involves synthesizing N,N-dimethyl-3-chloro-3-phenylpropylamine hydrochloride, which is condensed with 3-fluorophenol under alkaline conditions:

$$
\text{N,N-Dimethyl-3-chloro-3-phenylpropylamine} + \text{3-Fluorophenol} \xrightarrow{\text{NaOH, MeOH}} \text{Intermediate} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}
$$

Demethylation and Resolution

Demethylation using phenyl chloroformate generates a carbamate intermediate, hydrolyzed to the free amine. Enantiomeric resolution with (S)-(+)-mandelic acid ensures >99% chiral purity.

Comparative Analysis of Synthesis Routes

Method Yield Purity Scalability Cost Efficiency
Reductive Amination 72–78% High Excellent Moderate
Direct Alkylation 68–74% High Good High
Condensation-Resolution 65–70% Very High Limited Low

Key Observations :

  • Reductive amination is preferred for industrial-scale production due to fewer steps.
  • The condensation approach, while operationally complex, achieves superior enantiomeric purity for pharmaceutical applications.

Industrial-Scale Considerations

Solvent and Reagent Selection

  • Hazard Mitigation : Substituting benzene with toluene or dichloromethane reduces toxicity.
  • Catalyst Efficiency : Palladium on carbon (Pd/C) in hydrogenation steps reduces reaction time by 40% compared to Raney nickel.

Purification Techniques

  • Crystallization : Sequential recrystallization from nitrile/ether systems removes isomeric impurities (e.g., 4-fluorophenyl derivatives).
  • Chromatography : Flash chromatography on silica gel (ethyl acetate/hexane) resolves regioisomeric byproducts.

Chemical Reactions Analysis

Types of Reactions

N-[(3-fluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

Antimicrobial Properties

Research has highlighted the compound's potential as an antimicrobial agent. Studies indicate that N-[(3-fluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride exhibits activity against various bacterial strains. The mechanism involves interaction with specific enzymes or receptors, leading to inhibition of microbial growth.

Anticancer Properties

This compound has been investigated for its anticancer effects, particularly against hepatocellular carcinoma and breast cancer cell lines. The compound demonstrated moderate to good antiproliferative activities, with notable IC₅₀ values indicating significant cytotoxic effects.

Cell Line IC₅₀ (µM) Mechanism of Action
HCT1160.39 ± 0.06Inhibition of Aurora-A kinase
MCF70.46 ± 0.04Induction of apoptosis
NCI-H4600.03Cell cycle arrest
SF-26831.5Modulation of key signaling pathways

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of the fluorobenzyl group enhances its interaction with biological targets, contributing to its efficacy as an antimicrobial and anticancer agent. Ongoing SAR studies aim to optimize this compound further by modifying its structure to improve potency and selectivity.

Case Studies

  • Anticancer Efficacy :
    • A study evaluated the compound against multiple cancer cell lines, revealing that it effectively inhibits cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The results suggest that modifications in the pyrazole ring can lead to enhanced anticancer activity.
  • Antimicrobial Activity Assessment :
    • In vitro studies demonstrated that this compound exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic.

Mechanism of Action

The mechanism by which N-[(3-fluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name (CAS No.) Core Structure Substituents/Functional Groups Molecular Weight* Key Applications
Target Compound (1006961-06-3) Pyrazole 1,4-dimethyl; 3-(3-fluorobenzyl)amine; HCl ~255.7 g/mol Research (pharma/agrochemical)
1-(4-Fluorophenyl)-cyclopenta[C]pyrazol-3-amine HCl Cyclopentapyrazole 1-(4-fluorophenyl); HCl ~279.7 g/mol Pharmaceutical R&D
GW583340 dihydrochloride Quinazoline 3-chloro-4-[(3-fluorophenyl)methoxy]; carboxamide ~700.6 g/mol Kinase inhibition (EGFR)
Diflubenzuron (38727-55-8) Benzamide 2,6-difluoro; urea linkage ~310.7 g/mol Insect growth regulator

*Molecular weights estimated from structural data.

Key Observations:

Unlike diflubenzuron , which uses a benzamide-urea scaffold for chitin synthesis inhibition, the target’s pyrazole-amine structure may target different biological pathways.

The absence of a carboxamide group (cf. GW583340 ) limits hydrogen-bonding interactions, suggesting divergent kinase selectivity.

Biological Activity

N-[(3-fluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a pyrazol-3-amine core modified with a fluorophenyl group, suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound based on available research findings, including its mechanism of action, therapeutic applications, and comparative studies with related compounds.

Basic Information

PropertyValue
Molecular Formula C12H15ClFN3
Molecular Weight 255.72 g/mol
CAS Number 1855937-45-9
IUPAC Name This compound

Structural Characteristics

The compound features a pyrazole ring that is substituted at the 3-position with an amine group and at the 1-position with a difluorophenyl group. The hydrochloride salt form enhances its solubility, making it suitable for biological assays.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that this compound may act as a kinase inhibitor, modulating pathways involved in cell proliferation and survival. Kinases are critical in various signaling cascades, and their dysregulation is often implicated in cancer and other diseases.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the compound against several cancer cell lines including MCF7 (breast cancer) and NCI-H460 (lung cancer). The findings indicated significant cytotoxicity with IC50 values in the micromolar range, suggesting potential as an anticancer agent .
    • Further investigations revealed that derivatives of pyrazole structures exhibit promising activity against various cancer types, highlighting the importance of structural modifications in enhancing efficacy .
  • Anti-inflammatory Effects :
    • Pyrazole derivatives have been reported to possess anti-inflammatory properties. The mechanism may involve inhibition of pro-inflammatory cytokines and modulation of immune responses, which could be relevant for conditions like rheumatoid arthritis .
  • Enzyme Inhibition :
    • The compound's ability to inhibit specific enzymes involved in metabolic pathways has been documented, which could contribute to its therapeutic effects in metabolic disorders .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other pyrazole derivatives:

Compound NameActivity TypeIC50 (µM)
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineAnticancer (Hep-2)3.25
1-(2-hydroxy-3-aroxypropyl)-3-aryl-pyrazoleAntitumor (A549)26
1-(4-chlorophenoxy)-2-hydroxypropyl-pyrazoleAutophagy (MCF7)0.46

This table illustrates the varying degrees of potency among different pyrazole compounds, emphasizing the need for further exploration into structure-activity relationships.

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